1-Ethyl-1H-pyrrole-2,5-dicarbaldehyde CAS number and physicochemical properties
1-Ethyl-1H-pyrrole-2,5-dicarbaldehyde CAS number and physicochemical properties
An In-Depth Technical Guide to 1-Ethyl-1H-pyrrole-2,5-dicarbaldehyde: Synthesis, Properties, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-Ethyl-1H-pyrrole-2,5-dicarbaldehyde, a valuable heterocyclic building block for advanced organic synthesis. The document details its physicochemical properties, outlines a robust and high-yield synthetic pathway, and explores its applications in medicinal chemistry and materials science. Particular emphasis is placed on the rationale behind the chosen synthetic methodology, offering insights for researchers, scientists, and professionals in drug development.
Compound Identification and Structure
1-Ethyl-1H-pyrrole-2,5-dicarbaldehyde is a derivative of pyrrole featuring two aldehyde functional groups at the 2 and 5 positions and an ethyl group attached to the ring nitrogen. It is important to distinguish this specific molecule from its more commonly cataloged precursors. As of this guide's publication, 1-Ethyl-1H-pyrrole-2,5-dicarbaldehyde does not have a dedicated CAS (Chemical Abstracts Service) number, indicating it is not a routinely stocked commercial product.
For reference, the parent compound, 1H-pyrrole-2,5-dicarbaldehyde , is registered under CAS Number 39604-60-9 [1][2]. Additionally, the mono-formylated analogue, 1-Ethyl-1H-pyrrole-2-carbaldehyde , has the CAS Number 2167-14-8 [3]. Researchers should be precise in their material identification to avoid ambiguity.
The chemical structure of the title compound is presented below.
Caption: Chemical structure of 1-Ethyl-1H-pyrrole-2,5-dicarbaldehyde.
Physicochemical Properties
Precise, experimentally determined data for 1-Ethyl-1H-pyrrole-2,5-dicarbaldehyde are not widely published. However, we can reliably predict its properties based on the known data for the parent compound, 1H-pyrrole-2,5-dicarbaldehyde, and an understanding of the effects of N-alkylation. The ethyl group is expected to increase the molecular weight and lipophilicity while slightly decreasing the melting point compared to the N-H analogue.
| Property | 1H-pyrrole-2,5-dicarbaldehyde (Parent Compound) | 1-Ethyl-1H-pyrrole-2,5-dicarbaldehyde (Estimated) | Justification for Estimation |
| CAS Number | 39604-60-9[1] | Not Assigned | Not a widely cataloged compound. |
| Molecular Formula | C₆H₅NO₂[1] | C₈H₉NO₂ | Addition of a C₂H₄ unit. |
| Molecular Weight | 123.11 g/mol [1] | 151.17 g/mol | Calculated based on the molecular formula. |
| Melting Point | 123-124 °C[4] | 110-120 °C | N-alkylation typically disrupts crystal packing, lowering the melting point. |
| Boiling Point | Not available | > 250 °C | Expected to be high due to polarity and molecular weight. |
| Appearance | White to yellow solid[2] | White to light yellow crystalline solid | Expected to be similar to the parent compound. |
| Solubility | Soluble in ethyl acetate, DMSO; sparingly soluble in water.[4][5] | Soluble in common organic solvents (DCM, Ethyl Acetate, THF); very low solubility in water. | The ethyl group increases lipophilicity and enhances solubility in organic solvents. |
Synthesis and Mechanistic Insights
The synthesis of pyrrole-2,5-dicarbaldehydes presents a unique challenge. The direct double formylation of pyrrole via electrophilic substitution, such as the Vilsmeier-Haack reaction, is notoriously inefficient. The introduction of the first electron-withdrawing aldehyde group deactivates the pyrrole ring, making the second formylation at the 5-position extremely difficult, with reported yields often below 1%[6].
To circumvent this, a more strategic, multi-step approach is required. A highly effective method involves the protection of the 2 and 5 positions, followed by N-alkylation, and subsequent deprotection to reveal the aldehyde functionalities. A proven strategy, adapted from the successful synthesis of the 1-methyl analogue, utilizes a dithiolane protection-hydrolysis sequence[7].
Causality Behind the Method:
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Protection: By first reacting pyrrole with 1,2-benzodithiol, the 2 and 5 positions are converted into stable dithiolane adducts. This step is crucial as it "pre-installs" the carbon atoms of the future aldehyde groups without deactivating the ring.
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N-Alkylation: With the reactive C-H positions masked, the pyrrole nitrogen remains a nucleophilic site. Deprotonation with a suitable base (e.g., NaH) followed by reaction with an ethylating agent (e.g., ethyl iodide) cleanly introduces the N-ethyl group. This step is challenging to perform selectively on unprotected pyrrole-dicarbaldehyde.
-
Deprotection/Hydrolysis: The final step involves the hydrolytic cleavage of the dithiolane protecting groups. This is typically achieved using a soft Lewis acid that has a high affinity for sulfur, such as mercury(II) oxide (HgO) in the presence of an acid like HBF₄. This regenerates the two aldehyde groups, yielding the desired product in high overall yield[6][7].
The workflow for this robust synthetic strategy is outlined below.
Caption: High-yield synthetic workflow for 1-Ethyl-1H-pyrrole-2,5-dicarbaldehyde.
Detailed Experimental Protocol
This protocol is adapted from the high-yield synthesis of 1-methylpyrrole-2,5-dicarbaldehyde and is expected to be directly applicable for the 1-ethyl analogue[7].
Step A: Synthesis of 2,5-Bis(1,3-benzodithiol-2-yl)-1H-pyrrole
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Reaction Setup: To a stirred solution of pyrrole (1.0 eq) in anhydrous THF, add 1,2-benzenedithiol (2.2 eq).
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Acid Catalysis: Add a catalytic amount of a Lewis acid (e.g., trifluoroacetic acid, 0.1 eq).
-
Reaction: Stir the mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the protected pyrrole intermediate as a solid.
Step B: N-Ethylation
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Reaction Setup: Suspend the purified 2,5-bis(1,3-benzodithiol-2-yl)-1H-pyrrole (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Argon).
-
Deprotonation: Cool the suspension to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
-
Alkylation: Cool the mixture back to 0 °C and add ethyl iodide (EtI, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction by carefully adding ice-water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The N-ethylated intermediate is often pure enough for the next step but can be further purified by chromatography if necessary.
Step C: Hydrolysis to 1-Ethyl-1H-pyrrole-2,5-dicarbaldehyde
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Reaction Setup: Dissolve the N-ethylated intermediate (1.0 eq) in a mixture of DMSO and 35% aqueous tetrafluoroboric acid (HBF₄).
-
Hydrolysis: Add mercury(II) oxide (HgO, 4.0 eq) portion-wise to the stirred solution. The reaction is exothermic and may require cooling.
-
Reaction: Stir at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Filter the reaction mixture to remove mercury salts. Dilute the filtrate with water and extract multiple times with ethyl acetate.
-
Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, e.g., hexane/ethyl acetate gradient) or recrystallization to yield pure 1-Ethyl-1H-pyrrole-2,5-dicarbaldehyde[6][7].
Applications in Research and Drug Development
The twin aldehyde groups of 1-Ethyl-1H-pyrrole-2,5-dicarbaldehyde make it a highly versatile synthon. The aldehyde functionalities are electrophilic sites that can readily participate in a wide range of chemical transformations.
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Synthesis of Fused Heterocycles: The dicarbaldehyde is an ideal precursor for constructing bicyclic systems. For example, condensation with hydrazine derivatives (e.g., methylhydrazine) can yield pyrrolo[3,4-d]pyridazine structures, which are of significant interest in medicinal chemistry for their potential anti-inflammatory and analgesic properties[8].
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Precursor to Porphyrins and Macrocycles: Pyrrole-dicarbaldehydes are fundamental building blocks in the synthesis of porphyrins and other related macrocyclic compounds. These complex structures are vital in areas ranging from photodynamic therapy to materials science.
-
Wittig and Knoevenagel Reactions: Each aldehyde group can be independently or simultaneously transformed into an alkene via Wittig olefination or Knoevenagel condensation. This allows for the extension of conjugated systems or the introduction of a wide variety of functional groups, making it a valuable precursor for novel materials and polymers[9].
-
Reductive Amination: The aldehydes can be converted into amines via Schiff base formation followed by reduction. This provides a straightforward route to 2,5-bis(aminomethyl)pyrrole derivatives, which can serve as ligands or be incorporated into larger molecular scaffolds[9].
The core pyrrole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs[10][11][12]. Its ability to participate in hydrogen bonding and its tunable electronic properties make it a valuable component in designing molecules that interact with biological targets such as enzymes and receptors[11][12].
Safety and Handling
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General Precautions: 1-Ethyl-1H-pyrrole-2,5-dicarbaldehyde should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.
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Chemical Hazards: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract.
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Synthesis Hazards: The synthetic protocol involves hazardous reagents. Sodium hydride (NaH) is highly flammable and reacts violently with water. Mercury(II) oxide (HgO) is highly toxic and requires careful handling and disposal according to institutional and environmental regulations. Tetrafluoroboric acid is corrosive. All steps should be performed by trained personnel with appropriate caution.
References
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PubChem. "1H-pyrrole-2,5-dicarbaldehyde." National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. "Vilsmeier-Haack Reaction." Organic Chemistry Portal. [Link]
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R. Miller and K. Olsson. "A Convenient Synthesis of Pyrrole-2,5-dicarboxaldehyde." Acta Chemica Scandinavica B, vol. 35, 1981, pp. 303-310. [Link]
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H. J. Anderson et al. "Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents." Canadian Journal of Chemistry, vol. 73, no. 5, 1995, pp. 675-684. [Link]
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J-GLOBAL. "Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides." J-GLOBAL. [Link]
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CIBTech. "SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES." CIBTech. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. "The Role of Pyrrole as a Pharmaceutical Intermediate." Pharma-intermediate.com. [Link]
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Organic Chemistry Portal. "Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation." Organic Chemistry Portal. [Link]
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PubChem. "Pyrrole-2,5-dicarboxylic acid." National Center for Biotechnology Information. [Link]
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ResearchGate. "A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics." ResearchGate, 2025. [Link]
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ResearchGate. "Reactions of 2,5-di(2-thienyl)pyrroles." ResearchGate, 2008. [Link]
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